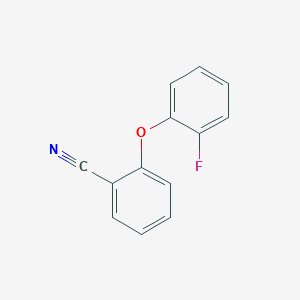

2-(2-Fluorophenoxy)benzonitrile

Description

2-(2-Fluorophenoxy)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2-fluorophenoxy group. Its IUPAC name is 2-(2-fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, with CAS Registry Number 918880-40-7 . The molecule combines a nitrile group, a fluorinated aromatic ether, and a thiazolopyrimidine moiety, making it structurally versatile for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-fluorophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSKNOWZNGOGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluorophenoxy)benzonitrile involves the reaction of 2-fluorophenol with 2-chlorobenzonitrile in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of fluorobenzonitriles, including this compound, often involves the halogen exchange reaction. This process uses chlorobenzonitriles and an alkali metal fluoride, catalyzed by quaternary ammonium compounds, to introduce the fluoro-substituent into the aromatic system .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzonitriles.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-(2-Fluorophenoxy)benzonitrile has diverse applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the derivative or formulation used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of benzonitrile derivatives are highly dependent on substituent patterns. Key structural analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and nitrile groups enhance stability and influence electronic properties. For example, 2-fluorobenzonitrile derivatives exhibit distinct vibronic and cationic features due to fluorine's electronegativity .

- Biological Activity : Triazole-substituted analogs (e.g., compounds 1c, 1h) show potent cytotoxicity, suggesting that heterocyclic substituents enhance binding to cellular targets .

- Positional Effects : In ferrocene derivatives (e.g., 2FMAB vs. 3FMAB), the position of substituents (ortho vs. meta) alters binding modes with radicals, highlighting the importance of regiochemistry .

Cytotoxicity and Anticancer Potential

- Compound 1c : Demonstrated superior activity against breast cancer cell lines (MCF-7, MDA-MB-231), likely due to the chlorophenyl group enhancing lipophilicity and target affinity .

- Compound 1h : Methoxy substitution improved activity against hormone-sensitive T47D cells, possibly through estrogen receptor interactions .

- SARS-CoV-2 Mpro Inhibitors : Benzonitrile derivatives with chloro-propoxyphenyl (compound 5) or cyclopropylmethoxy groups (compound 26) showed inhibitory effects, with cyclopropyl enhancing metabolic stability .

Radical Scavenging

- 3FMAB : Exhibited chemical interaction with DPPH radicals (binding constant = 1.45 × 10⁴ M⁻¹), while 2FMAB relied on electrostatic interactions, underscoring substituent position effects .

Physicochemical and Electronic Properties

- Fluorine Impact : Fluorine substitution in 2-fluorobenzonitrile increases dipole moments and alters π-electron distribution, affecting solubility and reactivity .

- Nitrile Group : The nitrile moiety enables participation in click chemistry and hydrogen bonding, critical for drug design (e.g., dihydrofuropyrimidine derivatives as HIV inhibitors) .

Biological Activity

2-(2-Fluorophenoxy)benzonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticonvulsant activities, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to this compound. A significant focus has been on its derivatives, which have shown promising results against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of fluoroaryl compounds, derivatives of this compound exhibited notable inhibition zones against Staphylococcus aureus. The results indicated varying degrees of effectiveness, with some compounds achieving inhibition zones up to 16 mm .

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MA-1115 | 15 | 32 µM |

| MA-1116 | 16 | 64 µM |

| Control | - | - |

The study concluded that the presence of fluorine in the phenyl group enhances antibacterial activity, suggesting a structure-activity relationship that merits further investigation .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with derivatives of this compound. A series of synthesized compounds were tested for their efficacy in preventing seizures.

Research Findings

A study published in PubMed highlighted that certain derivatives demonstrated significant anticonvulsant activity in both pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The mechanism appears to involve interaction with benzodiazepine receptors .

| Compound | PTZ Model Activity | MES Model Activity |

|---|---|---|

| Compound 3 | Significant | Significant |

| Other Derivatives | Variable | Variable |

The results indicate that modifications to the structure can lead to enhanced anticonvulsant effects, emphasizing the importance of chemical substitutions in drug design.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial in understanding how modifications to the chemical structure influence biological activity. The introduction of fluorine atoms has been shown to enhance both antimicrobial and anticonvulsant properties, as evidenced by comparative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.